Acid yellow 121
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Overview
Description
Acid Yellow 121, also known as Chromate(1-), bis(2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))-, hydrogen, is a synthetic dye used primarily in the textile industry. It is characterized by its bright yellow color and good solubility in organic solvents. This compound is part of the azo dye family, which is known for its vivid colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Yellow 121 involves a multi-step process:
Coupling Reaction: The process begins with the diazotization of o-aminobenzoic acid in hydrochloric acid, followed by the addition of sodium nitrite. The resulting diazo compound is then coupled with 1-phenyl-3-methyl-5-pyrazolone to form an azo compound.
Complexation Reaction: The azo compound is then subjected to a complexation reaction with an acid-binding agent and a complexing agent at elevated temperatures (120-155°C) over several hours.
Substitution Reaction: Finally, the complex is treated with a nonionic surfactant to yield the finished product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring the purity and consistency of the dye. The process involves precise control of reaction conditions and the use of high-quality raw materials to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The azo group in this compound can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original azo compound.
Reduction: Corresponding amines.
Substitution: Substituted azo compounds with various functional groups.
Scientific Research Applications
Acid Yellow 121 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo compound reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various molecules.
Mechanism of Action
The mechanism of action of Acid Yellow 121 involves its ability to form stable complexes with various substrates. The azo group in the compound can participate in electron transfer reactions, making it useful in various chemical processes. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products .
Comparison with Similar Compounds
Acid Yellow 17: Another azo dye with similar applications but different chemical structure.
Acid Yellow 12: Used in similar industries but has different solubility and stability properties.
Uniqueness of Acid Yellow 121:
Stability: this compound is known for its high stability under various conditions, making it suitable for long-term applications.
Solubility: It has good solubility in organic solvents, which is advantageous for industrial applications.
Color Brightness: The bright yellow color of this compound is highly desirable in the textile and dyeing industries
Properties
IUPAC Name |
chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10,22H,1H3,(H,23,24);/q;;+3/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZTWVYOORNGFM-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25CrN8O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897452 |
Source
|
Record name | Acid Yellow 121 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5601-29-6 |
Source
|
Record name | Acid Yellow 121 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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